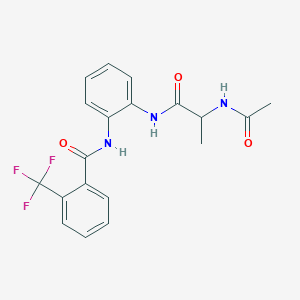
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group and an acetamidopropanamido side chain. The molecular formula is C16H18F3N3O2, with a molecular weight of approximately 353.33 g/mol. Its structural attributes suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
- Anti-inflammatory properties : Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially by inhibiting NF-κB signaling .
- Cell viability : Studies have demonstrated that these compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes .
- Enzyme inhibition : Related derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and protective effects of this compound on various cell lines. Notably, one study reported an EC50 value of 0.1 ± 0.01 μM for β-cell protection against ER stress, indicating a high potency .
| Compound | EC50 (μM) | Biological Activity |
|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | 0.1 ± 0.01 | β-cell protective activity |
| N-(3-trifluoromethylphenyl)benzamide | 27.04 - 106.75 | Moderate AChE inhibition |
Case Studies
- Diabetes Research : A study focusing on the protective effects of similar compounds against ER stress-induced apoptosis in pancreatic β-cells highlighted the importance of structural modifications in enhancing biological activity . The findings suggest that this compound could serve as a lead compound for developing diabetes therapeutics.
- Neurodegenerative Disorders : Another investigation into related derivatives revealed their potential as AChE inhibitors, with some exhibiting lower IC50 values than established drugs like rivastigmine . This positions the compound within a promising framework for treating conditions such as Alzheimer’s disease.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-like properties of any new compound. While specific ADMET data for this compound is limited, related studies indicate that modifications in the chemical structure can significantly influence these properties.
Summary Table of ADMET Properties
| Property | Expected Value |
|---|---|
| Solubility | Moderate |
| Lipophilicity | High |
| Metabolic Stability | Moderate |
| Toxicity | Low to Moderate |
Eigenschaften
IUPAC Name |
N-[2-(2-acetamidopropanoylamino)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-11(23-12(2)26)17(27)24-15-9-5-6-10-16(15)25-18(28)13-7-3-4-8-14(13)19(20,21)22/h3-11H,1-2H3,(H,23,26)(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTKJVYZPYATCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














